Isoxsuprine-monoester-1

vasodilation blood pressure regulation cardiovascular pharmacology

Isoxsuprine-monoester-1 (LR693) is a pivaloyl ester prodrug engineered to overcome isoxsuprine's 1.5-hour plasma half-life and ~2.2% oral bioavailability. The phenolic pivaloyl ester resists first-pass hydrolysis, delivering gradual blood pressure reduction with longer-lasting peripheral vasodilation. Critical for preclinical hemodynamic stability studies, extended-release formulation R&D, and ester prodrug pharmacokinetic investigations. This derivatized analog cannot be replaced by generic isoxsuprine free base or hydrochloride without loss of extended pharmacodynamic profile.

Molecular Formula C23H31NO4
Molecular Weight 385.5 g/mol
CAS No. 67160-74-1
Cat. No. B1662741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxsuprine-monoester-1
CAS67160-74-1
SynonymsIsoxsuprine-monoester-1
Molecular FormulaC23H31NO4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O
InChIInChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3
InChIKeyQAYOFBVPJIPEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxsuprine-monoester-1 (CAS 67160-74-1): A Prolonged-Action Peripheral Vasodilator Prodrug


Isoxsuprine-monoester-1 (CAS 67160-74-1, also designated LR693) is a pivaloyl ester prodrug of the β-adrenergic agonist isoxsuprine [1]. It belongs to the class of phenolic monoesters developed via drug latentiation strategies to optimize the pharmacokinetic profile of the parent vasodilator [2]. The compound functions as a long-acting peripheral vasodilator and is structurally identified as 4-[1-hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate [1].

Why Isoxsuprine-monoester-1 Cannot Be Replaced by Unmodified Isoxsuprine in Extended-Duration Applications


Unmodified isoxsuprine exhibits a plasma half-life of only 1.5 hours after oral administration and a very low oral bioavailability of approximately 2.2% [1][2], necessitating frequent dosing that limits its utility in sustained-release applications. Isoxsuprine-monoester-1 was specifically designed via phenolic esterification to overcome these constraints, with the pivaloyl ester moiety conferring resistance to first-pass metabolic hydrolysis and enabling a more gradual onset and prolonged duration of vasodilatory action relative to the parent compound [3]. Generic substitution with isoxsuprine free base or hydrochloride would fail to replicate the extended pharmacodynamic profile, which is the defining characteristic of this derivatized analog.

Quantitative Evidence for Isoxsuprine-monoester-1 Differentiation: Direct Comparative Data


Gradual Blood Pressure Reduction Versus Parent Isoxsuprine

In the original synthesis and pharmacological evaluation study, isoxsuprine-monoester-1 (designated as the pivaloyl ester 1e or LR693) was compared directly against the parent compound isoxsuprine. The pivaloyl ester lowered blood pressure values more gradually than isoxsuprine [1].

vasodilation blood pressure regulation cardiovascular pharmacology

Extended Duration of Vasodilatory Action Compared to Isoxsuprine

The same direct head-to-head study reported that the pivaloyl ester (isoxsuprine-monoester-1) exhibits a longer-lasting vasodilatory effect than the parent compound isoxsuprine [1]. This extended duration was the primary rationale for selecting this ester for further assessment as a long-acting peripheral vasodilator [1].

pharmacokinetics duration of action prodrug design

Alpha-1 Adrenoceptor Binding Affinity of Isoxsuprine: Contextualizing Receptor Interaction Profile

While direct receptor binding data for isoxsuprine-monoester-1 are not available, the parent compound isoxsuprine demonstrates substantial affinity for α1-adrenoceptors. In radioligand binding assays using rat vas deferens tissue, isoxsuprine exhibited a K_D of 59 ± 15 nM for α1-adrenoceptors, approximately 66-fold higher affinity than for β2-adrenoceptors (K_D = 3,900 ± 500 nM) [1]. For reference, the structurally related vasodilator nylidrin showed a similar binding profile (α1 K_D = 41 ± 3 nM; β2 K_D = 900 ± 50 nM) [1].

adrenergic pharmacology receptor binding vasodilation mechanism

Optimal Research and Industrial Application Scenarios for Isoxsuprine-monoester-1


Extended-Release Vasodilator Formulation Development

The documented longer-lasting vasodilatory effect of isoxsuprine-monoester-1 compared to unmodified isoxsuprine [1] makes this compound a prime candidate for development of extended-release oral or parenteral formulations. Procurement for this application is justified where sustained peripheral vasodilation is required without the frequent dosing necessitated by isoxsuprine's 1.5-hour half-life [2].

Hemodynamic Tolerability Studies in Preclinical Models

The gradual onset of blood pressure reduction exhibited by isoxsuprine-monoester-1, in direct contrast to the parent compound [1], positions this prodrug for use in preclinical studies investigating hemodynamic stability and mitigation of acute hypotensive episodes. Researchers studying cardiovascular pharmacology in animal models may prioritize this compound over isoxsuprine when a smoother hemodynamic profile is experimentally desirable.

Prodrug Design and Pharmacokinetic Optimization Research

As a pivaloyl ester derivative of a phenolic β-agonist, isoxsuprine-monoester-1 serves as a reference standard for studying ester prodrug strategies aimed at prolonging duration of action [1]. The compound is particularly valuable in academic and industrial settings investigating the relationship between ester moiety structure, hydrolysis kinetics, and in vivo pharmacodynamic persistence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxsuprine-monoester-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.